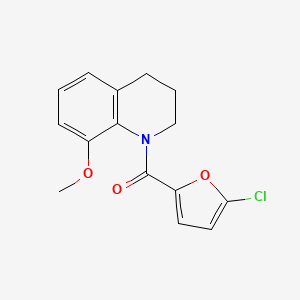
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide, also known as CPP-ACP, is a chemical compound that has been widely studied for its potential use in various scientific applications. CPP-ACP is a peptide that is derived from milk casein and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide is not fully understood, but it is thought to work by binding to and stabilizing calcium and phosphate ions in the mouth. This helps to promote the remineralization of tooth enamel and reduce the risk of dental caries.
Biochemical and Physiological Effects:
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to be effective in promoting the remineralization of tooth enamel, reducing the risk of dental caries, and improving overall oral health. Additionally, it has been shown to have anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of various inflammatory and infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide in lab experiments is its ability to promote the remineralization of tooth enamel. This makes it a valuable tool for studying the effects of various compounds on tooth enamel and overall oral health. However, one limitation of using 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are many potential future directions for research on 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide. One area of research that is particularly promising is the development of new formulations of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide that can be used in a wider range of applications. Additionally, there is a need for further research to fully understand the mechanism of action of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide and its potential use in the treatment of various diseases. Overall, 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide involves the reaction of casein with cyclopropanecarbonyl chloride and 2-methylphenylamine. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of dentistry, where 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide has been shown to have a range of benefits for oral health. It has been demonstrated that 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide can help to remineralize tooth enamel, reduce the risk of dental caries, and improve overall oral health.
Eigenschaften
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-5-2-3-6-13(11)17-15(19)14-7-4-10-18(14)16(20)12-8-9-12/h2-3,5-6,12,14H,4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBRAVCPBIXZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

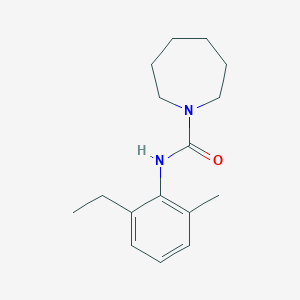
![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)

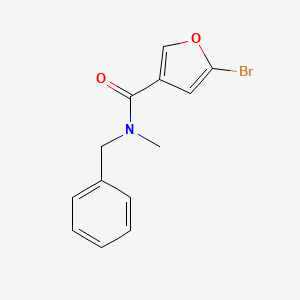


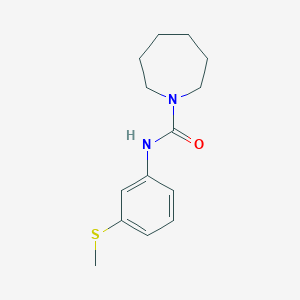
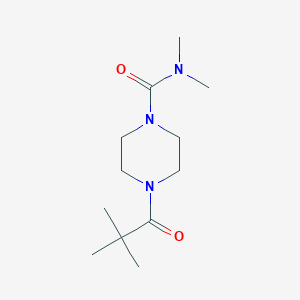
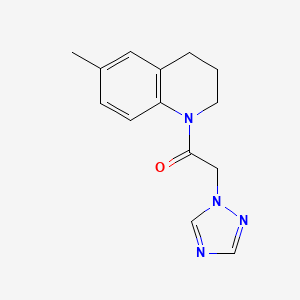
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)
